Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)-
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Overview
Description
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- is a complex organic compound known for its unique chemical structure and properties This compound is part of the phenazine family, which is characterized by a nitrogen-containing heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- typically involves multi-step organic reactions. One common method includes the initial formation of the phenazine core, followed by the introduction of the 1,1-dimethylethyl group through alkylation reactions. The morpholinyl group is then added via nucleophilic substitution reactions under controlled conditions, often using morpholine as the nucleophile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often employed to optimize the reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the phenazine core to dihydrophenazine.
Substitution: Both electrophilic and nucleophilic substitution reactions are common, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides and amines are used under various conditions, often in the presence of catalysts or under acidic/basic conditions.
Major Products
The major products formed from these reactions include various substituted phenazines, quinones, and dihydrophenazines, each with distinct chemical and physical properties.
Scientific Research Applications
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- exerts its effects is primarily through its interaction with biological molecules. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species, leading to oxidative stress in cells. The molecular targets include enzymes and receptors involved in cellular metabolism and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)-
- Phenol, 2-[(diethylamino)methyl]-4-(1,1-dimethylethyl)-6-(4-morpholinyl)-
- 2-[4-(1,1-Dimethylethyl)phenyl]-1-(4-morpholinyl)ethanone
Uniqueness
Phenazine, 2-(1,1-dimethylethyl)-3-(4-morpholinyl)- stands out due to its unique combination of the phenazine core with the 1,1-dimethylethyl and morpholinyl groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
61155-56-4 |
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Molecular Formula |
C20H23N3O |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-(3-tert-butylphenazin-2-yl)morpholine |
InChI |
InChI=1S/C20H23N3O/c1-20(2,3)14-12-17-18(13-19(14)23-8-10-24-11-9-23)22-16-7-5-4-6-15(16)21-17/h4-7,12-13H,8-11H2,1-3H3 |
InChI Key |
GANSSJXJMDBJTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=NC3=CC=CC=C3N=C2C=C1N4CCOCC4 |
Origin of Product |
United States |
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